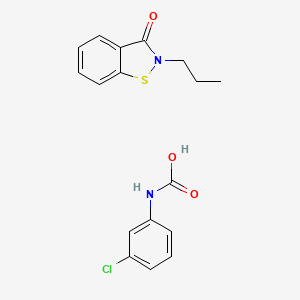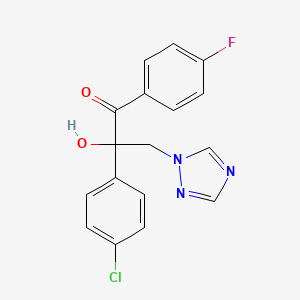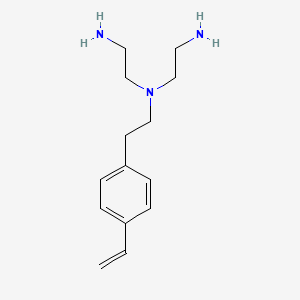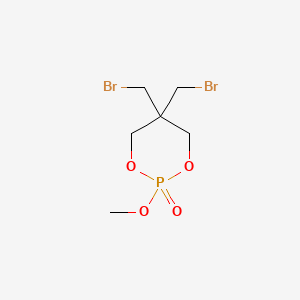
4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of one or more amino groups attached to an aromatic ring. Aromatic amines are widely used in various industrial applications, including the production of dyes, pharmaceuticals, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline typically involves multi-step organic reactions. One common method is the reduction of nitro compounds to amines. For example, the starting materials could be 4-nitro-3,5-diethylbenzyl chloride and 4-nitrobenzyl chloride. These compounds can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines. The reaction conditions usually involve moderate temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, the use of alternative reducing agents, such as sodium borohydride or lithium aluminum hydride, may be employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds, depending on the specific reaction.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline depends on its specific application. In a biological context, it may interact with enzymes or receptors, leading to changes in cellular processes. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simple aromatic amine with a single amino group attached to a benzene ring.
N,N-Dimethylaniline: An aromatic amine with two methyl groups attached to the nitrogen atom.
4-Aminobenzylamine: An aromatic amine with an amino group attached to the benzyl position.
Uniqueness
4-((4-Amino-3,5-diethylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline is unique due to the presence of two amino groups attached to different aromatic rings, which may confer distinct chemical and biological properties compared to simpler aromatic amines.
Properties
CAS No. |
93859-39-3 |
|---|---|
Molecular Formula |
C24H29N3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-diethylaniline |
InChI |
InChI=1S/C24H29N3/c1-3-19-14-18(15-20(4-2)24(19)27)11-17-7-10-23(26)21(13-17)12-16-5-8-22(25)9-6-16/h5-10,13-15H,3-4,11-12,25-27H2,1-2H3 |
InChI Key |
DHBSKKSIHAPCJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


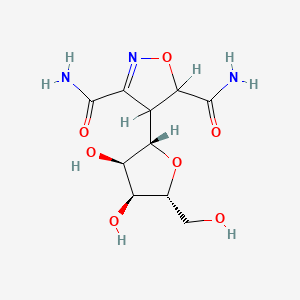
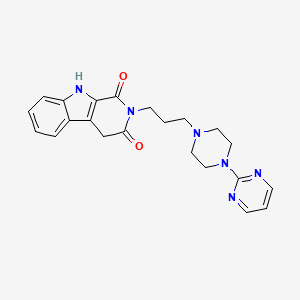
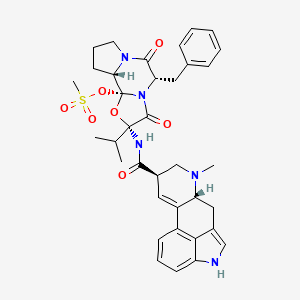

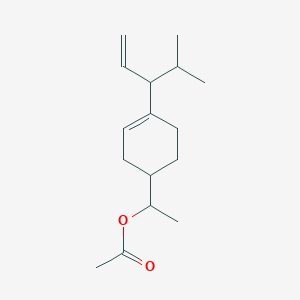
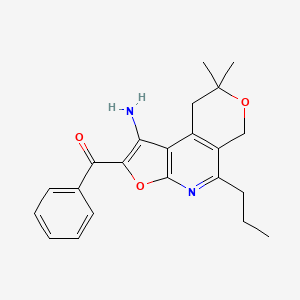
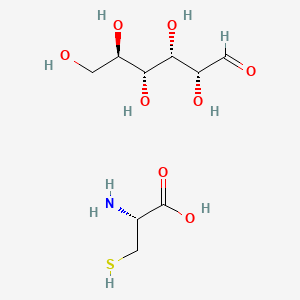
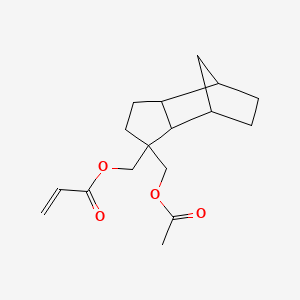
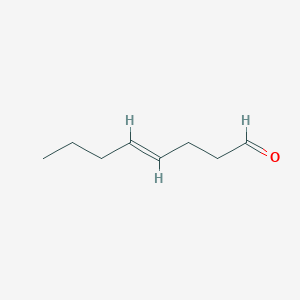
![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
